molecular formula C19H17N5O2 B11024086 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

Cat. No.: B11024086
M. Wt: 347.4 g/mol
InChI Key: CVPLCVRUHRBPHV-UHFFFAOYSA-N
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Description

2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group and a carboxamide group. The compound also includes a triazolopyridine moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized via a cyclization reaction involving hydrazine derivatives and pyridine carboxaldehydes under acidic conditions.

    Coupling Reaction: The final step involves coupling the triazolopyridine moiety with the quinoline core through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its triazolopyridine moiety is particularly interesting for its ability to interact with biological targets.

Medicine

Medically, this compound shows promise as a therapeutic agent. The triazolopyridine moiety is known for its antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its potential in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine moiety can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline-4-carboxamide: Lacks the triazolopyridine moiety, resulting in different biological activities.

    N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological interactions.

    2-hydroxy-N-propylquinoline-4-carboxamide: Lacks the triazolopyridine moiety, leading to different pharmacological properties.

Uniqueness

The presence of both the hydroxy group and the triazolopyridine moiety in 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, enhancing its potential as a versatile compound in various fields of research and application.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-4-carboxamide

InChI

InChI=1S/C19H17N5O2/c25-18-12-14(13-6-1-2-7-15(13)21-18)19(26)20-10-5-9-17-23-22-16-8-3-4-11-24(16)17/h1-4,6-8,11-12H,5,9-10H2,(H,20,26)(H,21,25)

InChI Key

CVPLCVRUHRBPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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